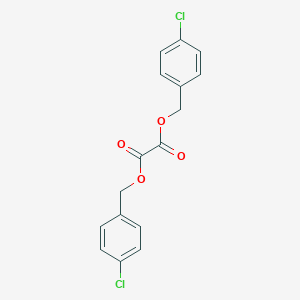

Bis(4-chlorobenzyl) oxalate

Description

Structure

3D Structure

Properties

IUPAC Name |

bis[(4-chlorophenyl)methyl] oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O4/c17-13-5-1-11(2-6-13)9-21-15(19)16(20)22-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHCTYYBLDCYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C(=O)OCC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885100 | |

| Record name | Ethanedioic acid, 1,2-bis[(4-chlorophenyl)methyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19829-42-6 | |

| Record name | Ethanedioic acid, 1,2-bis[(4-chlorophenyl)methyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanedioic acid, 1,2-bis((4-chlorophenyl)methyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019829426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, 1,2-bis[(4-chlorophenyl)methyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioic acid, 1,2-bis[(4-chlorophenyl)methyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethandisäurebis(4-chlorbenzyl)ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bis(4-chlorobenzyl) Oxalate: Chemical Properties, Synthesis, and Applications in Thermosensitive Recording Materials

Executive Summary

Bis(4-chlorobenzyl) oxalate (CAS: 19829-42-6) is a highly engineered organic compound primarily utilized as a thermal sensitizer in the production of advanced thermosensitive recording materials (thermal paper) and as a critical intermediate in organic synthesis[1][2]. Characterized by its oxalate ester core flanked by two chlorinated aromatic rings, this compound exhibits unique thermodynamic properties that make it indispensable for high-performance direct thermal printing applications, such as medical films, logistics labels, and point-of-sale (POS) receipts[3][4].

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its role as a thermal sensitizer, and field-proven, self-validating protocols for both its synthesis and formulation.

Chemical Identity & Physicochemical Properties

The structural integration of chlorine atoms into the phenyl rings of the dibenzyl oxalate backbone imparts distinct chemical properties, notably increased reactivity, enhanced hydrophobicity, and specific melting point characteristics[1]. In thermal paper applications, the melting point is the most critical parameter, as it dictates the activation temperature of the printing process[3].

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | Ethanedioic acid, 1,2-bis[(4-chlorophenyl)methyl] ester |

| Synonyms | Bis(4-chlorobenzyl) oxalate; Di-(p-chlorobenzyl) oxalate |

| CAS Registry Number | 19829-42-6 |

| Molecular Formula | C16H12Cl2O4 |

| Molecular Weight | 339.17 g/mol |

| Appearance | Colorless to pale yellow crystalline solid/liquid (purity dependent) |

| Solubility | Soluble in organic solvents (e.g., DCM, ethanol); Insoluble in water |

| Purity Standard (Industrial) | ≥ 95.0% |

Data supported by chemical registry and industrial supply specifications[1].

Mechanistic Role in Thermosensitive Recording Materials

The Causality of Thermal Sensitization

Direct thermal printing relies on a localized, heat-induced chemical reaction. At room temperature, the active components—a leuco dye (e.g., Crystal Violet Lactone) and a color developer (e.g., Bisphenol A or non-phenolic alternatives like sulfonylureas)—exist as separate, solid particulates dispersed in a binder matrix[3][5]. In this state, the dye remains in its neutral, colorless lactone form[3].

Bis(4-chlorobenzyl) oxalate functions as a thermal sensitizer (or thermal solvent). When the thermal print head applies heat, the sensitizer is the first component to melt.

-

Phase Transition: The solid sensitizer transitions into a localized molten pool.

-

In-Situ Solvation: This molten phase acts as an instantaneous solvent, dissolving both the leuco dye and the developer[6].

-

Proton Transfer: The drastically increased molecular mobility facilitates the donation of a proton from the developer to the leuco dye[3].

-

Ring Opening: The protonation forces the lactone ring of the dye to open, extending the conjugation of the molecule and instantly generating a visible color[3].

Why Bis(4-chlorobenzyl) oxalate? The strategic inclusion of chlorine atoms provides a dual advantage. First, it tunes the melting point to an optimal range for high-speed printing. Second, the halogens increase the hydrophobicity of the printed layer. This prevents ambient moisture from inducing hydrolytic decomposition or premature color fading, thereby significantly extending the archival stability of the printed image under severe environmental conditions[1][5].

Caption: Thermodynamic signaling pathway of thermal color development using Bis(4-chlorobenzyl) oxalate.

Synthetic Methodology & Protocol

The synthesis of Bis(4-chlorobenzyl) oxalate is achieved via the esterification of an oxalic acid derivative with 4-chlorobenzyl alcohol[7]. To ensure high yield and prevent the formation of mono-esters, oxalyl chloride is utilized under strictly controlled anhydrous conditions.

Step-by-Step Synthesis Protocol (Self-Validating System)

Objective: Synthesize high-purity (>95%) Bis(4-chlorobenzyl) oxalate.

-

Reaction Setup & Reagent Preparation:

-

Dissolve 2.05 equivalents of 4-chlorobenzyl alcohol in anhydrous dichloromethane (DCM) inside a dry, multi-neck round-bottom flask purged with inert nitrogen gas.

-

Add 2.2 equivalents of triethylamine (TEA) to act as an acid scavenger. Causality: TEA neutralizes the HCl byproduct, driving the reaction forward and preventing acid-catalyzed side reactions.

-

-

Controlled Addition:

-

Cool the reaction vessel to 0°C using an ice bath.

-

Add 1.0 equivalent of oxalyl chloride dropwise via an addition funnel over 30 minutes. Validation: The controlled temperature prevents runaway exothermic degradation, ensuring the selective formation of the di-ester.

-

-

Propagation & Monitoring:

-

Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

-

Self-Validation: Perform Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The disappearance of the 4-chlorobenzyl alcohol spot validates reaction completion.

-

-

Aqueous Workup:

-

Quench the reaction by slowly adding cold distilled water.

-

Transfer to a separatory funnel. Extract the organic layer (DCM) and wash sequentially with 1M HCl (to remove unreacted TEA), saturated NaHCO3 (to neutralize residual acid), and brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO4) and filter.

-

-

Purification & Isolation:

-

Evaporate the DCM under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from hot ethanol. Causality: Ethanol selectively dissolves impurities while allowing the target oxalate ester to crystallize upon cooling.

-

Final Validation: Filter the white crystalline solid and verify the melting point and LC-MS spectra against the theoretical molecular weight (339.17 g/mol )[1][8].

-

Caption: Step-by-step synthetic workflow for high-purity Bis(4-chlorobenzyl) oxalate.

Formulation Workflow: Thermal Paper Coating

To utilize Bis(4-chlorobenzyl) oxalate effectively in commercial applications, it must be formulated into a thermosensitive coating[6]. The physical state of the dispersion directly dictates the dynamic response of the thermal paper.

Step-by-Step Coating Formulation

-

Aqueous Dispersion Milling:

-

Prepare three separate aqueous dispersions:

-

Dispersion A: Leuco Dye (e.g., 10% w/w) + Polyvinyl Alcohol (PVA) solution.

-

Dispersion B: Color Developer (e.g., 20% w/w) + PVA solution.

-

Dispersion C: Bis(4-chlorobenzyl) oxalate (Sensitizer, 20% w/w) + PVA solution.

-

-

Causality: Milling the components separately prevents premature frictional heat from triggering the color reaction during the grinding phase[9].

-

-

Particle Size Reduction:

-

Process each dispersion through a horizontal bead mill.

-

Self-Validation: Continuously measure particle size using dynamic light scattering (DLS). Stop milling only when the median particle size (D50) is strictly between 0.8 µm and 1.5 µm. Particles that are too large will result in low thermal sensitivity; particles too small may cause background coloration (fogging) during storage.

-

-

Coating Mixture Preparation:

-

Blend Dispersions A, B, and C in a formulation tank. A standard industrial ratio is approximately 1 part Dye : 2 parts Developer : 2 parts Sensitizer (by dry weight)[10].

-

Add auxiliary agents: zinc stearate (as a slip agent to prevent print head wear) and calcium carbonate (as a microporous filler to absorb the molten phase after printing).

-

-

Substrate Application & Curing:

-

Apply the coating mixture onto a base paper substrate using a rod or curtain coater, targeting a dry coat weight of 3.0 to 5.0 g/m²[11].

-

Dry the coated paper in a forced-air oven at 50°C. Validation: The drying temperature must be strictly maintained below the melting point of Bis(4-chlorobenzyl) oxalate to prevent background color development.

-

-

Calendering:

-

Pass the dried paper through a supercalender to achieve a smooth surface, ensuring optimal contact with the thermal print head during end-use.

-

References

-

Kerton Industry. "Bis(4-chlorobenzyl)oxalate CAS 19829-42-6 For Sale." Kerton Industry Products. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). "Bisphenol A Alternatives in Thermal Paper - Chapter 3." EPA Design for the Environment (DfE). Available at:[Link]

- Google Patents. "CN113260517A - Thermosensitive recording material." Google Patents Database.

-

LookChem. "Cas 19829-42-6, Bis(4-chlorobenzyl)oxalate." LookChem Chemical Database. Available at:[Link]

- Google Patents. "US10882348B2 - Heat-sensitive recording material." Google Patents Database.

Sources

- 1. CAS 19829-42-6: Ethanedioic acid, 1,2-bis[(4-chlorophenyl)… [cymitquimica.com]

- 2. Bis(4-chlorobenzyl)oxalate CAS 19829-42-6 For Sale - Kerton Chemical [kerton-industry.com]

- 3. epa.gov [epa.gov]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. CN113260517A - Thermosensitive recording material - Google Patents [patents.google.com]

- 6. CN113260517A - Thermosensitive recording material - Google Patents [patents.google.com]

- 7. lookchem.com [lookchem.com]

- 8. 19829-42-6|Bis(4-chlorobenzyl) oxalate|BLD Pharm [bldpharm.com]

- 9. CN102066123A - Color developing composition and recording material containing same - Google Patents [patents.google.com]

- 10. US10882348B2 - Heat-sensitive recording material - Google Patents [patents.google.com]

- 11. WO2021058661A1 - Heat-sensitive recording material comprising phenol-free organic colour developers - Google Patents [patents.google.com]

Bis(4-chlorobenzyl) oxalate (CAS 19829-42-6): A Comprehensive Technical Guide on Advanced Thermal Sensitization

Abstract

In the highly engineered ecosystem of direct thermal printing, the rapid and precise formation of color relies heavily on the thermodynamic properties of thermal sensitizers. Bis(4-chlorobenzyl) oxalate (BCBO) , identified by CAS number 19829-42-6, is a high-performance, halogenated aromatic ester utilized to optimize the activation energy of thermochromic reactions. This whitepaper provides an in-depth mechanistic analysis of BCBO, detailing its physicochemical profile, its role in mediating leuco dye-developer interactions, and a self-validating experimental protocol for formulating advanced thermal coatings.

Chemical Architecture and Physicochemical Profile

Bis(4-chlorobenzyl) oxalate is a specialty organic compound characterized by its central oxalate (ethanedioic acid) core esterified with two 4-chlorobenzyl alcohol moieties[1]. The presence of para-substituted chlorine atoms on the aromatic rings imparts unique electron-withdrawing properties and increases the overall molecular dipole moment compared to non-halogenated analogs like dibenzyl oxalate (DBO).

This structural modification directly influences the compound's melting point and its solvating power in a molten state, making it an exceptional thermal solvent (sensitizer) for high-durability thermal paper applications[2].

Table 1: Physicochemical Properties of Bis(4-chlorobenzyl) oxalate

| Property | Value / Description |

| CAS Number | 19829-42-6 |

| Molecular Formula | C₁₆H₁₂Cl₂O₄ |

| Molecular Weight | 339.17 g/mol |

| Appearance | Colorless to pale yellow crystalline powder |

| Solubility | Soluble in organic solvents; insoluble in water |

| Primary Application | Thermal Sensitizer / Co-reactant solvent |

| Predicted Monoisotopic Mass | 338.01126 Da |

Data synthesized from [3] and [1].

Mechanistic Role in Direct Thermal Printing

Direct thermal printing relies on the localized application of heat to trigger a chemical reaction within a micrometer-thin coating. The core of this system is a triad: a Leuco Dye (color former), a Color Developer (e.g., Bisphenol A alternatives or non-phenolic sulfonylureas), and a Sensitizer [4].

The Causality of Sensitization: At ambient temperatures, the dye and developer exist as isolated solid particles dispersed in a binder matrix, preventing premature color formation. When the thermal print head applies heat energy, BCBO acts as an instantaneous, localized solvent. It melts rapidly (typically between 90°C and 120°C) and dissolves both the leuco dye and the developer into a highly mobile co-melt phase [2].

Within this liquid micro-environment, the activation energy for proton transfer is drastically lowered. The developer donates a proton to the leuco dye, forcing the cleavage of its lactone ring. This structural shift transforms the dye from a colorless sp³-hybridized state to a highly conjugated, visible sp²-hybridized chromophore[4].

Caption: Thermochromic reaction mechanism facilitated by Bis(4-chlorobenzyl) oxalate.

Experimental Methodology: Self-Validating Formulation Protocol

To engineer a high-performance thermal coating using BCBO, researchers must control particle size and prevent premature co-melting during the formulation phase. The following protocol is designed as a self-validating system to ensure reproducibility.

Phase 1: Preparation of Aqueous Dispersions

Causality: The leuco dye, developer, and BCBO must be ground separately. If milled together, the mechanical friction generates localized heat, causing premature melting and irreversible background coloration (fogging)[2].

-

Prepare three separate slurries (Dispersion A: Leuco Dye; Dispersion B: Developer; Dispersion C: BCBO).

-

Mix each active ingredient with a 10% aqueous solution of Polyvinyl Alcohol (PVA) and a surfactant. Why PVA? PVA acts as a protective colloid, stabilizing the hydrophobic particles in water without dissolving them, thus maintaining their solid state.

-

Mill each dispersion using a horizontal sand mill.

-

Validation Step: Analyze the milled dispersions using Dynamic Light Scattering (DLS). The milling must continue until the D90 particle size is strictly < 1.5 µm . Particles larger than this will result in poor thermal contact and low dynamic print density.

Phase 2: Coating Formulation and Application

-

Blend Dispersions A, B, and C under low-shear stirring to avoid frictional heat.

-

Incorporate lubricants (e.g., zinc stearate) to prevent the final paper from sticking to the thermal print head[5].

-

Apply the coating to a base paper substrate using a Meyer rod to achieve a dry coat weight of approximately 3.0 to 5.0 g/m².

-

Validation Step: Dry the coated substrate in a forced-air oven strictly at 50°C . Exceeding this temperature risks approaching the softening point of BCBO, which will ruin the background whiteness of the paper.

-

Calender the dried paper to a smoothness of 500–800 Bekk seconds to ensure uniform physical contact with the print head.

Caption: Step-by-step experimental workflow for thermal paper coating formulation.

Comparative Performance and Environmental Stability

The choice of sensitizer dictates not only how fast the paper prints (dynamic sensitivity) but also how long the image survives under environmental stress. BCBO is often compared against Di-(p-methylbenzyl) oxalate (DPMBO) and Dibenzyl oxalate (DBO).

Table 2: Comparative Performance Metrics of Thermal Sensitizers

| Metric | BCBO (Bis(4-chlorobenzyl) oxalate) | DBO (Dibenzyl oxalate) | DPMBO (Di-(p-methylbenzyl) oxalate) |

| Dynamic Print Density (OD) | Excellent (> 1.3 at low energy) | Good | Excellent |

| Background Whiteness | Very High | Moderate | High |

| Plasticizer Resistance | Superior | Poor | Moderate |

| Oil/Water Resistance | High | Low | Moderate |

Mechanistic Causality of Stability: Thermal prints often fade when exposed to plasticizers (e.g., from PVC films or tapes) because the plasticizer re-dissolves the dye-developer complex, allowing the lactone ring to close back to its colorless state. The heavy chlorine substituents on BCBO increase steric hindrance and intermolecular dipole-dipole interactions within the co-melt matrix. Once the print cools and the BCBO recrystallizes, it forms a highly rigid, hydrophobic barrier that effectively locks the dye-developer complex in place, rendering it highly resistant to external plasticizers and lipophilic oils[2].

Regulatory and EHS Considerations

While BCBO provides exceptional technical performance, its halogenated nature requires stringent Environmental, Health, and Safety (EHS) protocols during manufacturing[1].

-

Toxicity & Handling: Like many chlorinated aromatics, BCBO should be handled using proper personal protective equipment (PPE), including nitrile gloves and N95/P100 particulate respirators to prevent inhalation of the fine crystalline powder during the dispersion phase.

-

Environmental Impact: Chlorinated compounds often exhibit higher aquatic toxicity and lower biodegradability compared to non-halogenated esters. Waste streams from the coating process must be captured and treated via advanced oxidation processes (AOPs) rather than discharged into standard municipal wastewater systems.

Conclusion

Bis(4-chlorobenzyl) oxalate (CAS 19829-42-6) stands as a highly specialized thermal sensitizer that bridges the gap between rapid print kinetics and long-term image stability. By manipulating the activation energy of the thermochromic proton-transfer mechanism, BCBO enables the production of premium thermal recording materials suitable for demanding applications such as logistics labels, medical films, and archival tickets. Formulation scientists must carefully balance its superior plasticizer resistance with the rigorous processing controls required to handle halogenated organic compounds.

References

-

[1] CymitQuimica. CAS 19829-42-6: Ethanedioic acid, 1,2-bis[(4-chlorophenyl)methyl] ester. Retrieved from:

-

[3] PubChemLite. 19829-42-6 (C16H12Cl2O4) Profile. Université du Luxembourg. Retrieved from:

-

[4] U.S. Environmental Protection Agency (EPA). Bisphenol A Alternatives in Thermal Paper - Chapter 3. Retrieved from:

-

[5] Google Patents. US10882348B2 - Heat-sensitive recording material. Retrieved from:

-

[2] Google Patents. CN113260517A - Thermosensitive recording material. Retrieved from:

Sources

- 1. CAS 19829-42-6: Ethanedioic acid, 1,2-bis[(4-chlorophenyl)… [cymitquimica.com]

- 2. CN113260517A - Thermosensitive recording material - Google Patents [patents.google.com]

- 3. PubChemLite - 19829-42-6 (C16H12Cl2O4) [pubchemlite.lcsb.uni.lu]

- 4. epa.gov [epa.gov]

- 5. US10882348B2 - Heat-sensitive recording material - Google Patents [patents.google.com]

Bis(4-chlorobenzyl) Oxalate (BCBO): Molecular Structure, Synthesis, and Mechanistic Role as a Thermal Sensitizer

Executive Summary

Bis(4-chlorobenzyl) oxalate (BCBO) is a highly specialized organic compound primarily utilized as a thermal sensitizer in advanced heat-sensitive recording materials. This technical guide provides an in-depth analysis of BCBO, detailing its molecular architecture, synthesis protocols, and the thermodynamic mechanisms that drive its efficacy in thermal paper applications. By acting as a phase-change solvent, BCBO significantly lowers the activation energy required for the leuco dye-developer reaction, optimizing print density and environmental stability.

Molecular Architecture & Physicochemical Profile

BCBO (CAS: 19829-42-6) is an ester derivative formed from ethanedioic acid (oxalic acid) and 4-chlorobenzyl alcohol[1]. The presence of the para-substituted chlorine atoms on the benzyl rings imparts significant hydrophobicity and increases the molecular weight (339.17 g/mol ), which translates to enhanced environmental resistance against moisture and plasticizers compared to non-halogenated analogs.

The molecular symmetry and the flexible oxalate core allow the molecule to form stable crystalline lattices at room temperature while maintaining a sharp melting point—a critical feature for thermal sensitization.

Table 1: Physicochemical Properties of Bis(4-chlorobenzyl) oxalate

| Property | Value | Causality / Significance |

| Chemical Formula | C16H12Cl2O4 | Halogenation increases chemical stability and resistance to oxidation. |

| Molecular Weight | 339.17 g/mol | Optimal mass ensures controlled volatility during the coating process. |

| Density | 1.374 g/cm³ | High density due to chlorine substitution, aiding in dispersion milling[2]. |

| Boiling Point | ~440.8 °C (at 760 mmHg) | Ensures no premature evaporation during high-temperature manufacturing[2]. |

| Melting Point | ~115 °C - 120 °C | Perfect phase-transition window for activation by thermal print heads. |

| LogP | 3.78 | High lipophilicity prevents water-induced image fading and hydrolysis[2]. |

Chemical Synthesis: Mechanistic Pathway & Protocol

The synthesis of BCBO relies on a highly controlled esterification reaction. To avoid the equilibrium limitations and low yields of standard Fischer esterification, the protocol utilizes oxalyl chloride reacting with 4-chlorobenzyl alcohol.

Protocol: High-Yield Synthesis of BCBO

-

Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and an argon atmosphere, dissolve 4-chlorobenzyl alcohol (2.1 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (TEA) (2.5 eq) to act as an acid scavenger. Cool the mixture to 0 °C using an ice bath. Causality: Cooling is mandatory to control the highly exothermic nature of the acyl chloride nucleophilic substitution and prevent the formation of side products.

-

Acylation: Slowly add oxalyl chloride (1.0 eq) dropwise over 30 minutes. The reaction proceeds via a nucleophilic acyl substitution, forming the diester and releasing HCl (which is immediately neutralized by TEA to form TEA-HCl salts).

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase until the alcohol precursor spot disappears.

-

Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO3 (to neutralize residual acids), and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure BCBO crystals (>98% purity).

Synthesis workflow of Bis(4-chlorobenzyl) oxalate via acyl substitution.

Application Dynamics: Mechanism of Action in Thermal Sensitization

In thermosensitive recording materials, the color-forming layer consists of a leuco dye (e.g., ODB-2), a weakly acidic developer (such as Bisphenol S or non-phenolic sulfonylureas), and a sensitizer[3]. At room temperature, these components are dispersed as isolated solid particles within a polyvinyl alcohol (PVA) binder matrix, preventing premature reaction.

When the thermal print head applies localized heat, BCBO undergoes a rapid solid-to-liquid phase transition. The molten BCBO acts as a highly efficient, localized phase-change solvent[4]. It co-dissolves the leuco dye and the developer, drastically increasing their molecular mobility. This solvation facilitates the transfer of a proton from the developer to the leuco dye, triggering the opening of the dye's lactone ring and resulting in an intense color shift (usually black). Upon cooling, the BCBO rapidly recrystallizes, locking the dye in its colored, open-ring state and ensuring image permanence.

Thermodynamic pathway of BCBO-mediated color development in thermal paper.

Experimental Workflow: Formulation & Evaluation of Thermal Coating

To validate the efficacy of BCBO, it must be formulated into a thermal coating and evaluated for dynamic response and print density. The following self-validating protocol ensures that the components do not prematurely react during the manufacturing phase.

Protocol: Preparation of Thermal Paper Coating

-

Dispersion A (Color Former): Mill 10 parts leuco dye with 10 parts 10% PVA solution and 20 parts deionized water in a sand mill until the median particle size is <1.5 µm.

-

Dispersion B (Developer & Sensitizer): Mill 20 parts developer, 20 parts BCBO[3], 20 parts 10% PVA solution, and 40 parts water in a separate sand mill to <1.5 µm. Causality: Separate milling is critical. Milling them together generates frictional heat that would cause premature melting of BCBO and unwanted background coloring.

-

Coating Mixture: Blend Dispersion A and Dispersion B in a 1:2 weight ratio under gentle stirring. Add 5 parts of a 30% zinc stearate dispersion to act as an anti-sticking agent, preventing print head fouling.

-

Application: Apply the mixture onto a base paper substrate using a Meyer rod to achieve a uniform dry coat weight of ~5 g/m².

-

Drying & Calendering: Dry the coated paper in a forced-air oven at 50 °C for 5 minutes. Calender the dried paper to a smoothness of ~500 Bekk seconds. Causality: High smoothness ensures uniform thermal contact between the print head and the paper, maximizing heat transfer efficiency.

-

Evaluation: Print the coated paper using a thermal print tester (e.g., Atlantek 200) at varying energy levels (mJ/mm²) and measure the resulting optical density using a spectral densitometer[4].

Step-by-step formulation and evaluation workflow for BCBO thermal coatings.

Comparative Efficacy

BCBO offers distinct advantages over traditional sensitizers like Dibenzyl Oxalate (DBO) and Ethylene bis-stearamide (EBS). The chlorine substitution increases the melting point slightly compared to DBO, preventing background yellowing during storage in hot environments. Furthermore, its high LogP provides superior water resistance, making it ideal for logistics labels and medical films.

Table 2: Comparative Performance of Thermal Sensitizers

| Sensitizer | Melting Point (°C) | Dynamic Print Density (at 16 mJ/mm²) | Background Stability (60°C / 90% RH) | Water Resistance |

| BCBO | ~115 - 120 | 1.35 | Excellent (ΔD < 0.05) | High |

| Dibenzyl Oxalate (DBO) | ~80 | 1.40 | Poor (Premature coloring) | Moderate |

| Ethylene bis-stearamide (EBS) | ~140 | 1.10 | Good | High |

Conclusion

Bis(4-chlorobenzyl) oxalate stands as a critical component in the formulation of high-durability thermal recording materials. Its specific physicochemical properties—driven by its halogenated aromatic structure and oxalate core—enable it to function as an ideal phase-change solvent. By meticulously controlling the thermodynamics of the leuco dye-developer reaction, BCBO ensures rapid image generation and long-term stability, meeting the rigorous demands of modern logistics, medical, and retail printing applications.

References

- CymitQuimica. "CAS 19829-42-6: Ethanedioic acid, 1,2-bis[(4-chlorophenyl)methyl] ester". CymitQuimica.

- Google Patents. "US10882348B2 - Heat-sensitive recording material".

- Google Patents. "CN113260517A - Thermosensitive recording material".

- Alfa Chemical. "Good Price CAS:19829-42-6 | Bis(4-chlorobenzyl)oxalate | Sensitizer for Sale". Alfa Chemical.

Sources

- 1. CAS 19829-42-6: Ethanedioic acid, 1,2-bis[(4-chlorophenyl)… [cymitquimica.com]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. CN113260517A - Thermosensitive recording material - Google Patents [patents.google.com]

- 4. US10882348B2 - Heat-sensitive recording material - Google Patents [patents.google.com]

"Bis(4-chlorobenzyl) oxalate" synthesis from 4-chlorobenzyl alcohol

An In-depth Technical Guide to the Synthesis of Bis(4-chlorobenzyl) oxalate from 4-chlorobenzyl alcohol

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis of bis(4-chlorobenzyl) oxalate, a symmetrical diester, from its precursor, 4-chlorobenzyl alcohol. The primary synthetic route detailed herein involves the esterification of 4-chlorobenzyl alcohol with oxalyl chloride. This document is intended for researchers and professionals in organic synthesis and drug development, offering a deep dive into the reaction mechanism, a detailed experimental protocol, methods for purification and characterization, and critical safety considerations. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Synthetic Overview

Bis(4-chlorobenzyl) oxalate (CAS No. 19829-42-6) is a diaryl oxalate ester.[1][2] While specific applications for this compound are not widely documented in mainstream literature, symmetrical diesters of this nature are valuable as intermediates in organic synthesis, building blocks in polymer chemistry, or as model compounds for studying reaction kinetics. The synthesis from 4-chlorobenzyl alcohol presents a classic example of ester formation using a highly reactive acid chloride.

The principal synthetic strategy involves the reaction of two equivalents of 4-chlorobenzyl alcohol with one equivalent of oxalyl chloride. This method is favored for its high reactivity and tendency to proceed to completion under mild conditions. A crucial component of this reaction is the inclusion of a non-nucleophilic base, such as triethylamine or pyridine, to act as a scavenger for the hydrochloric acid (HCl) generated in situ. The neutralization of this acidic byproduct is essential to prevent unwanted side reactions and drive the equilibrium towards the desired product.

Mechanistic Rationale and Pathway

The formation of bis(4-chlorobenzyl) oxalate from 4-chlorobenzyl alcohol and oxalyl chloride is a nucleophilic acyl substitution reaction. The reaction proceeds in two sequential esterification steps.

Step 1: Formation of the Monoester Intermediate The alcohol's hydroxyl group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of oxalyl chloride. The tetrahedral intermediate then collapses, expelling a chloride ion and forming a monoester intermediate, 4-chlorobenzyl oxalyl chloride, along with a molecule of HCl.

Step 2: Formation of the Diester Product A second molecule of 4-chlorobenzyl alcohol attacks the remaining acyl chloride group of the monoester intermediate. This follows the same nucleophilic acyl substitution pathway to yield the final product, bis(4-chlorobenzyl) oxalate, and a second molecule of HCl.

The role of the base (e.g., triethylamine) is to neutralize the two equivalents of HCl produced. This prevents the protonation of the alcohol, which would deactivate it as a nucleophile, and also avoids potential acid-catalyzed side reactions.[3]

Caption: Reaction mechanism for the base-mediated synthesis of bis(4-chlorobenzyl) oxalate.

Experimental Protocol

This protocol describes a laboratory-scale synthesis of bis(4-chlorobenzyl) oxalate. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| 4-Chlorobenzyl alcohol | 142.58 | 2.85 g | 20.0 | 2.0 |

| Oxalyl chloride | 126.93 | 1.27 g (0.87 mL) | 10.0 | 1.0 |

| Triethylamine (Et₃N) | 101.19 | 2.23 g (3.07 mL) | 22.0 | 2.2 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - | - |

| Brine (Saturated NaCl) | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-chlorobenzyl alcohol (2.85 g, 20.0 mmol) and anhydrous dichloromethane (80 mL).

-

Base Addition: Add triethylamine (2.23 g, 22.0 mmol) to the flask. Cool the resulting solution to 0 °C using an ice-water bath.

-

Oxalyl Chloride Addition: Dissolve oxalyl chloride (1.27 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane and add this solution to the dropping funnel. Add the oxalyl chloride solution dropwise to the stirred alcohol solution over 30 minutes. A white precipitate (triethylammonium chloride) will form.[3]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot disappears.

-

Work-up:

-

Quench the reaction by slowly adding 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (1 x 50 mL) to remove excess triethylamine, saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford pure bis(4-chlorobenzyl) oxalate as a white solid.

Product Characterization

The identity and purity of the synthesized bis(4-chlorobenzyl) oxalate (C₁₆H₁₂Cl₂O₄, M.W. 339.17 g/mol ) should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The spectrum is expected to be simple due to the molecule's symmetry. A singlet for the methylene protons (-CH₂-) would likely appear around δ 5.2-5.4 ppm. The aromatic protons on the para-substituted ring should appear as two doublets (an AA'BB' system) between δ 7.2-7.5 ppm.[4] |

| ¹³C NMR | Expected signals include a peak for the methylene carbon (~δ 68-70 ppm), a peak for the carbonyl carbon (~δ 158-160 ppm), and four distinct signals for the aromatic carbons, with the carbon attached to the chlorine atom showing a characteristic shift.[5] |

| FT-IR (ATR) | A strong absorption band characteristic of the C=O stretch of the ester group is expected around 1750-1770 cm⁻¹. C-O stretching bands should appear in the 1200-1300 cm⁻¹ region. |

| Melting Point | A sharp melting point should be observed for the pure, crystalline product. |

Experimental Workflow Visualization

The overall process from reaction setup to obtaining the final product can be visualized as follows:

Caption: A streamlined workflow for the synthesis and purification of bis(4-chlorobenzyl) oxalate.

Safety and Handling

-

4-Chlorobenzyl alcohol: Harmful if swallowed and causes skin irritation.[6]

-

Oxalyl chloride: Acutely toxic and corrosive. Reacts violently with water and alcohols. It must be handled with extreme caution in a fume hood.[7]

-

Triethylamine: Flammable and corrosive. Has a strong, unpleasant odor.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen.

Always use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Ensure all operations involving oxalyl chloride and DCM are performed in a certified chemical fume hood.

References

-

Howei. CAS 19829-42-6 | Bis(4-chlorobenzyl) oxalate,≥95%. Available at: [Link]

-

ResearchGate. Action spectrum for the oxidation of (A) 4-chlorobenzyl alcohol and (B) synthesis of BIMs from 4-chlorobenzyl alcohol.... Available at: [Link]

-

DergiPark. Effective Use of Oxalyl Chloride Compound in Synthesis of Oxalohydrazide and Parabanic Acid Derivatives. Available at: [Link]

-

ALFA CHEMICAL. Good Price CAS:19829-42-6 | Bis(4-chlorobenzyl)oxalate | Sensitizer for Sale. Available at: [Link]

-

ResearchGate. Radical trapping tests for the reaction of 4-chlorobenzyl alcohol.... Available at: [Link]

-

ResearchGate. Direct esterification of oxalic acid with benzyl alcohol by NbCl₅. Available at: [Link]

-

Organic Syntheses. Oxalic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

-

ResearchGate. Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. Available at: [Link]

- Google Patents. CN101182285A - The manufacture method of p-chlorobenzyl alcohol.

-

ChemRxiv. Near-quantitative Removal of Oxalate and Terephthalate from Water by Precipitation with a Rigid Bis-amidinium Compound. Available at: [Link]

-

ResearchGate. ¹H-NMR spectrum of 4-[(4-chlorobenzyl)oxy]-3,4'-dichloroazobenzene in CDCl₃. Available at: [Link]

-

SciSpace. Action of oxalyl chloride on primary, secondary and tertiary alcohols. Available at: [Link]

-

PMC. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Available at: [Link]

-

NIST WebBook. 4-Chlorobenzyl alcohol. Available at: [Link]

-

PrepChem.com. Preparation of 4-chlorobenzyl chloride. Available at: [Link]

-

Organic Syntheses. Oxalic acid, dimethyl ester - Organic Syntheses Procedure. Available at: [Link]

-

YouTube. Bis(2,4,6-trichlorophenyl) oxalate (TCPO) synthesis. Available at: [Link]

-

ResearchGate. DEPT-135 NMR spectrum of compound (4b). Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

Sources

- 1. 19829-42-6|Bis(4-chlorobenzyl) oxalate|BLD Pharm [bldpharm.com]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 4-Chlorobenzyl alcohol [webbook.nist.gov]

- 7. Bozok Journal of Science » Submission » Effective Use of Oxalyl Chloride Compound in Synthesis of Oxalohydrazide and Parabanic Acid Derivatives [dergipark.org.tr]

A Technical Guide to the Peroxyoxalate Chemiluminescence Mechanism: The Role of Bis(4-chlorobenzyl) oxalate

Executive Summary

Peroxyoxalate chemiluminescence (PO-CL) stands as one of the most efficient non-enzymatic chemical light-emitting systems known, with quantum yields rivaling those of bioluminescence.[1] This efficiency, coupled with its versatility, makes it an indispensable tool in analytical chemistry, bioassays, and diagnostics. This guide provides an in-depth exploration of the core PO-CL mechanism, with a specific focus on the reactivity and function of aryl oxalates, exemplified by Bis(4-chlorobenzyl) oxalate. We will dissect the multi-step reaction pathway, from initial catalysis to the generation of the critical high-energy intermediate, and culminate in the light-emitting step governed by the Chemically Initiated Electron Exchange Luminescence (CIEEL) theory. This document is intended for researchers, chemists, and drug development professionals seeking a deep, functional understanding of how to harness this powerful analytical tool.

Introduction to Peroxyoxalate Chemiluminescence (PO-CL)

Chemiluminescence is the emission of light from a chemical reaction, where the energy released populates an electronically excited state, which then decays to a ground state by emitting a photon.[2] Unlike fluorescence or phosphorescence, the initial energy input is chemical, not photic. The PO-CL system, first reported by Rauhut in 1967, is a form of indirect chemiluminescence.[2][3] In this process, the primary reaction does not produce the light-emitting species directly. Instead, it generates a high-energy intermediate (HEI) that transfers its energy to a suitable fluorescent molecule, known as an activator or fluorophore.[3][4] This energy transfer excites the activator, which then fluoresces, and the resulting light is spectrally identical to the fluorescence of the activator.[4]

The core reaction involves four key components:

-

Aryl Oxalate Ester: The fuel for the reaction (e.g., Bis(4-chlorobenzyl) oxalate). The choice of leaving groups on the oxalate is critical for modulating reactivity and light output.

-

Oxidant: Typically hydrogen peroxide (H₂O₂), which serves as the source of oxygen for the key intermediate.[5]

-

Catalyst: Often a nucleophilic or general base catalyst, such as imidazole, to accelerate the reaction rate.[5][6]

-

Activator (Fluorophore): A fluorescent compound that receives the energy from the HEI and emits the light. The choice of activator determines the wavelength (color) of the emitted light.[1]

The remarkable utility of the PO-CL system stems from its ability to generate high light yields and its tunability; by simply changing the fluorophore, one can modulate the emission wavelength across the visible and near-infrared spectrum.[1][3]

The Core Reaction Mechanism: A Step-by-Step Analysis

The PO-CL reaction is a sophisticated, multi-step process. While some intermediates are transient, extensive kinetic and mechanistic studies have elucidated a widely accepted pathway.[6][7][8] The central, highly unstable, high-energy intermediate responsible for the energy transfer is believed to be 1,2-dioxetanedione.[3][5]

The formation and subsequent reaction of this intermediate can be broken down into four critical stages:

Step 1: Catalyst-Mediated Activation of the Oxalate Ester The reaction is often too slow for practical applications without a catalyst. Imidazole is a commonly used and well-studied catalyst that functions nucleophilically.[6][9] It attacks one of the carbonyl carbons of the Bis(4-chlorobenzyl) oxalate, displacing a 4-chlorophenoxide leaving group to form a highly reactive 1,1'-oxalyldiimidazole (ODI) intermediate.[7][10] This step is often rate-limiting and crucial for controlling the kinetics of light emission.[8]

Step 2: Nucleophilic Attack by Hydrogen Peroxide The hydroperoxide anion (HOO⁻), formed in equilibrium from hydrogen peroxide under the slightly basic conditions provided by the catalyst, acts as a potent nucleophile. It attacks a carbonyl carbon of the activated intermediate (e.g., ODI), leading to the formation of a peroxyoxalate species, such as an imidazoyl peracid.[7]

Step 3: Intramolecular Cyclization to form 1,2-Dioxetanedione (HEI) This peroxy-intermediate is unstable and rapidly undergoes an intramolecular cyclization. This step involves the expulsion of the remaining leaving group (e.g., the second imidazole molecule) to form the four-membered ring of 1,2-dioxetanedione.[5][9] This molecule is extremely strained and energy-rich, containing two weak peroxide O-O bonds. It is the key HEI that fuels the subsequent light emission step.

Step 4: Chemically Initiated Electron Exchange Luminescence (CIEEL) The final, light-producing step is best described by the CIEEL mechanism.[3][7][9]

-

Electron Transfer: The HEI (1,2-dioxetanedione) interacts with the activator (fluorophore). If the activator has a sufficiently low oxidation potential, it donates a single electron to the HEI.[9][11] This forms a radical ion pair: the activator radical cation and the HEI radical anion.

-

Decomposition: The HEI radical anion is exceptionally unstable and instantaneously fragments into two molecules of carbon dioxide (CO₂) and a radical anion of CO₂.[3]

-

Back Electron Transfer & Excitation: The electron from the CO₂ radical anion is transferred back to the activator radical cation. This charge annihilation event provides sufficient energy to promote the activator to its first electronically excited singlet state (ACT*).

-

Light Emission: The excited activator (ACT*) relaxes to its ground state by emitting a photon of light, which is observed as chemiluminescence.[11]

The entire mechanistic pathway is visualized in the diagram below.

Caption: The PO-CL Reaction Pathway

Role and Properties of Bis(4-chlorobenzyl) oxalate

While bis(2,4,6-trichlorophenyl) oxalate (TCPO) and bis(2,4-dinitrophenyl) oxalate (DNPO) are the most commonly cited high-efficiency oxalate esters, the principles governing their reactivity are directly applicable to Bis(4-chlorobenzyl) oxalate.[3][12] The efficiency of an aryl oxalate is predominantly determined by the stability of its leaving group (the aryloxide).

-

Structure: Bis(4-chlorobenzyl) oxalate possesses two 4-chlorobenzyl groups attached to the central oxalate core.

-

Leaving Group Ability: The 4-chlorobenzyl group is a reasonably good leaving group. The electron-withdrawing nature of the chlorine atom enhances the acidity of the corresponding phenol (4-chlorophenol), making its conjugate base a more stable (and thus better) leaving group compared to an unsubstituted phenol. This facilitates the initial nucleophilic attack by the catalyst (Step 1) and the subsequent cyclization to form the HEI (Step 3).

-

Reactivity and Kinetics: The reactivity of Bis(4-chlorobenzyl) oxalate is expected to be robust, likely falling between that of the highly reactive dinitrophenyl esters and less reactive diphenyl oxalates. This makes it a suitable candidate for applications requiring sustained light emission rather than a rapid, intense flash. The kinetics can be finely tuned by adjusting the concentrations of the catalyst and hydrogen peroxide.

Experimental Protocols and Methodologies

A self-validating experimental design is crucial for reproducible results. The following protocols provide a framework for the synthesis and characterization of the Bis(4-chlorobenzyl) oxalate PO-CL system.

Protocol 1: Synthesis of Bis(4-chlorobenzyl) oxalate

This procedure is a generalized method based on standard organic synthesis protocols for creating oxalate diesters from oxalyl chloride and the corresponding alcohol or phenol.[13]

Materials:

-

4-Chlorophenol

-

Oxalyl chloride

-

Triethylamine (or another non-nucleophilic base)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-chlorophenol (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous solvent.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath to control the exothermic reaction.

-

Addition of Oxalyl Chloride: Slowly add a solution of oxalyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred mixture via the dropping funnel over 30-60 minutes. White fumes of triethylamine hydrochloride will form.[13]

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting phenol.

-

Workup: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the filtrate with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid should be recrystallized from a suitable solvent system (e.g., ethanol/hexane) to yield pure Bis(4-chlorobenzyl) oxalate.

-

Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Quantification of Chemiluminescence Emission

This protocol describes the measurement of the light output from the PO-CL reaction using a luminometer or a spectrofluorophotometer with the excitation source turned off.[14]

Materials & Stock Solutions:

-

Oxalate Stock (10 mM): Dissolve the synthesized Bis(4-chlorobenzyl) oxalate in a dry, aprotic solvent like ethyl acetate or acetonitrile.

-

Activator Stock (1 mM): Dissolve a suitable activator (e.g., 9,10-diphenylanthracene for blue light, rubrene for yellow-orange) in the same solvent.

-

Catalyst Stock (100 mM): Dissolve imidazole in the same solvent.

-

Oxidant Solution (0.1 M): Prepare a fresh solution of hydrogen peroxide in the same solvent, potentially with a co-solvent like t-butanol to aid solubility.

Experimental Workflow:

Caption: Experimental workflow for PO-CL quantification.

Step-by-Step Methodology:

-

Prepare Reaction Mixture: In a luminometer cuvette, combine the oxalate, activator, and catalyst stock solutions to their desired final concentrations.

-

Set Baseline: Place the cuvette in the luminometer and record the baseline signal for 10-20 seconds.

-

Initiate Reaction: Using an auto-injector or a light-tight manual port, inject the hydrogen peroxide solution into the cuvette to initiate the reaction.

-

Data Acquisition: Immediately begin recording the chemiluminescence intensity as a function of time. Continue recording until the signal returns to baseline.

-

Analysis: Integrate the area under the intensity-time curve to determine the total light yield. The shape of the curve can be fitted to kinetic models to extract the rise and fall rate constants.[15][16]

Quantitative Analysis and Data Interpretation

The performance of a PO-CL system is defined by several key parameters. Understanding these allows for the optimization of assays for specific applications.

| Parameter | Description | Typical Value Range | Significance |

| Chemiluminescence Quantum Yield (Φ_CL) | The ratio of photons emitted to the number of oxalate molecules reacted. It is the fundamental measure of reaction efficiency. | 1% - 30% | Higher Φ_CL leads to greater sensitivity in analytical applications. |

| Rise Rate Constant (k_r) | The pseudo-first-order rate constant for the initial increase in light intensity. It reflects the rate of formation of the HEI. | 0.01 - 10 s⁻¹ | A fast rise time is desirable for high-throughput screening (HTS) applications. |

| Fall Rate Constant (k_f) | The pseudo-first-order rate constant for the decay of light intensity. It is typically limited by the consumption of the oxalate ester. | 0.001 - 1 s⁻¹ | A slow decay ("glow" kinetics) is useful for manual assays or when a stable signal is needed over time. |

| Time to Maximum Intensity (t_max) | The time required to reach the peak light emission after initiation. | Seconds to Minutes | A key parameter for timing automated measurements in analytical instruments. |

Note: Values are highly dependent on the specific oxalate, catalyst, solvent, and temperature.[15][16][17]

Applications in Research and Drug Development

The high sensitivity and adaptability of the PO-CL system have led to its widespread use in various scientific fields.

-

High-Performance Liquid Chromatography (HPLC): PO-CL is used as a highly sensitive post-column detection method for fluorescently-tagged analytes. Its advantage is the extremely low background signal, leading to excellent signal-to-noise ratios.[18][19]

-

Immunoassays: In chemiluminescent immunoassays (CLIA), an enzyme label (like horseradish peroxidase, HRP) can be used to generate H₂O₂ locally, which then triggers a PO-CL reaction, allowing for femtomole-level detection of antigens or antibodies.

-

Detection of Reactive Oxygen Species (ROS): The PO-CL reaction is inherently sensitive to hydrogen peroxide. This property has been exploited to design probes for detecting H₂O₂ produced by cells or in enzymatic reactions, which is critical for studying oxidative stress.[5][20]

-

High-Throughput Screening (HTS): The "glow" kinetics achievable with certain PO-CL formulations are ideal for HTS, where a stable signal allows for the sequential reading of thousands of wells in microtiter plates.

Troubleshooting and Advanced Considerations

-

Solvent Purity: The PO-CL reaction is highly sensitive to impurities, especially water and nucleophilic contaminants, which can quench the reaction or hydrolyze the oxalate ester.[11] Always use dry, high-purity solvents.

-

Effect of Water: While the reaction is typically run in anhydrous organic solvents for maximum efficiency, some bioanalytical applications require aqueous media. Water significantly decreases the quantum yield, likely by promoting non-luminescent decay pathways for the HEI and facilitating hydrolysis of the ester.[11]

-

Activator Selection: The activator must have a high fluorescence quantum yield (Φ_F) and an oxidation potential low enough to be oxidized by the HEI. Easily oxidized activators, such as those with amino-substituents, often provide the highest light yields.[21]

Conclusion

The peroxyoxalate chemiluminescence reaction is a cornerstone of modern analytical science. By understanding the intricate mechanistic steps—from the catalytic activation of an aryl oxalate like Bis(4-chlorobenzyl) oxalate to the generation of the 1,2-dioxetanedione intermediate and its subsequent CIEEL-mediated energy transfer—researchers can fully leverage its power. The ability to control reaction kinetics and tune the emission wavelength provides a versatile platform for developing highly sensitive assays for a vast range of applications, from fundamental research to clinical diagnostics and drug discovery.

References

-

Romanyuk, A. V., Grozdova, I. D., Ezhov, A. A., & Melik-Nubarov, N. S. (2017). Peroxyoxalate Chemiluminescent Reaction as a Tool for Elimination of Tumour Cells Under Oxidative Stress. Scientific Reports. Available at: [Link]

-

Shimadzu Corporation. (2015). Measuring Peroxyoxalate Chemiluminescence Using a Spectrofluorophotometer. Shimadzu. Available at: [Link]

-

Bartoloni, F. H., et al. (2024). Water modulates the chemiexcitation efficiency of the peroxyoxalate reaction. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

-

Wikipedia. Peroxyoxalate. Wikipedia. Available at: [Link]

-

Baader, W. J., Stevani, C. V., & Bastos, E. L. (2012). The chemiluminescent peroxyoxalate system: state of the art almost 50 years from its discovery. Arkivoc. Available at: [Link]

-

Stevani, C. V., et al. (1996). Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Rauhut, M. M., et al. (1967). Chemiluminescence from reactions of electronegatively substituted aryl oxalates with hydrogen peroxide and fluorescent compounds. Journal of the American Chemical Society. Available at: [Link]

-

Baader, W. J., Stevani, C. V., & Bastos, E. L. (2012). The chemiluminescent peroxyoxalate system: state of the art almost 50 years from its discovery. ResearchGate. Available at: [Link]

-

Givens, R. S., et al. (2000). Kinetics of two pathways in peroxyoxalate chemiluminescence. The Journal of Organic Chemistry. Available at: [Link]

-

Imai, K., et al. (1989). A universal peroxyoxalate-chemiluminescence detection system for mobile phases of differing pH. Analytica Chimica Acta. Available at: [Link]

-

Shakhashiri, B. Z. (2013). Chemiluminescence K-12 Experiments and Background Information. University of Wisconsin-Madison. Available at: [Link]

-

Bartoloni, F. H., et al. (2014). Lophine derivatives as activators in peroxyoxalate chemiluminescence. Photochemical & Photobiological Sciences. Available at: [Link]

-

Givens, R. S., et al. (2000). Kinetics of Two Pathways in Peroxyoxalate Chemiluminescence. ResearchGate. Available at: [Link]

-

Romanyuk, A. V., et al. (2017). (PDF) Peroxyoxalate Chemiluminescent Reaction as a Tool for Elimination of Tumour Cells Under Oxidative Stress. ResearchGate. Available at: [Link]

-

Silva, S. M., et al. (2002). Kinetic studies on the peroxyoxalate chemiluminescence reaction: determination of the cyclization rate constant. Luminescence. Available at: [Link]

-

Campbell, A. (2019). A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations. Chemical Education Xchange. Available at: [Link]

-

Campbell, A. D., & Räsänen, L. (2016). Alternative Hydrogen Peroxide Sources for Peroxyoxalate “Glowstick” Chemiluminescence Demonstrations. Journal of Chemical Education. Available at: [Link]

-

Grayeski, M. L., & Weber, A. J. (1984). Application of bis[4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)-phenyl]oxalate to post-column chemiluminescence detection in high-performance liquid chromatography. Analytica Chimica Acta. Available at: [Link]

-

Baader, W. J., et al. (2023). The Molecular Basis of Organic Chemiluminescence. MDPI. Available at: [Link]

-

Orosz, G. (2001). Mechanism and Applications of Peroxyoxalate Chemiluminescence. Taylor & Francis Group. Available at: [Link]

-

Shamsipur, M., et al. (2006). (PDF) A Study of Chemiluminescence from Reaction of Bis(2,4,6-trichlorophenyl)oxalate, Hydrogen Peroxide and Diethyl-2-(cyclohexylamino)-5-[(E)-2-phenyl-1-ethenyl]-3,4-furandicarbox ylate as a Novel Fluorescer. ResearchGate. Available at: [Link]

-

Jonsson, T. (n.d.). (PDF) Peroxyoxalate Chemiluminescence for Miniaturized Analytical Flow Systems. ResearchGate. Available at: [Link]

-

Nakashima, K., et al. (1989). Synthesis and evaluation of aryl oxalates as peroxyoxalate chemiluminescence reagents. Analyst. Available at: [Link]

-

Samadi-Maybodi, A., Akhoondi, R., & Chaichi, M. J. (2010). Studies of new peroxyoxalate-H2O2 chemiluminescence system using quinoxaline derivatives as green fluorophores. Journal of Fluorescence. Available at: [Link]

-

Chaichi, M. J., et al. (2007). A study of peroxyoxalate-chemiluminescence of 4,4'-bis{[4,6-bis (2-hydroxyethyl)amino-1,3,5-triazin-2-yl]amino}stilbene-2,2'-disulfonic acid-disodium salt as a novel blue fluorescer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. juliantrubin.com [juliantrubin.com]

- 3. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Peroxyoxalate Chemiluminescent Reaction as a Tool for Elimination of Tumour Cells Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Kinetics of two pathways in peroxyoxalate chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic studies on the peroxyoxalate chemiluminescence reaction: determination of the cyclization rate constant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. repositorio.usp.br [repositorio.usp.br]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations | Chemical Education Xchange [chemedx.org]

- 14. Measuring Peroxyoxalate Chemiluminescence Using a Spectrofluorophotometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. researchgate.net [researchgate.net]

- 16. A study of peroxyoxalate-chemiluminescence of 4,4'-bis{[4,6-bis (2-hydroxyethyl)amino-1,3,5-triazin-2-yl]amino}stilbene-2,2'-disulfonic acid-disodium salt as a novel blue fluorescer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Studies of new peroxyoxalate-H2O2 chemiluminescence system using quinoxaline derivatives as green fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A universal peroxyoxalate-chemiluminescence detection system for mobile phases of differing pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Application of bis[4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)-phenyl]oxalate to post-column chemiluminescence detection in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Unlocking the Potential of Bis(4-chlorobenzyl) Oxalate: A Technical Guide to Solubility Determination in Organic Solvents

An In-Depth Technical Guide

Introduction: The Challenge of a Promising Chemiluminescent Agent

Bis(4-chlorobenzyl) oxalate is an organic compound with significant potential in various applications, particularly in the field of chemiluminescence. Its molecular structure, characterized by the presence of two chlorobenzyl groups attached to an oxalate ester core, imparts unique properties that are of interest to researchers in materials science and analytical chemistry. However, a critical challenge in the practical application of this compound is the limited availability of comprehensive data on its solubility in common organic solvents. This guide provides a robust framework for researchers, scientists, and drug development professionals to address this knowledge gap. We will delve into the theoretical underpinnings of its solubility and present a detailed, field-proven experimental protocol for its accurate determination. This document is designed to empower researchers to generate reliable and reproducible solubility data, a cornerstone for any successful formulation or application development.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound. The molecular structure of bis(4-chlorobenzyl) oxalate, featuring a central polar oxalate ester group and two less polar chlorobenzyl moieties, suggests a nuanced solubility profile.

-

Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and dimethylformamide (DMF) are anticipated to be effective at solvating bis(4-chlorobenzyl) oxalate. The polar nature of these solvents can interact favorably with the polar oxalate core, while their organic character can accommodate the chlorobenzyl groups.

-

Polar Protic Solvents: Alcohols like methanol and ethanol may exhibit moderate solvating power. The hydrogen-bonding capability of these solvents might not be as effective in disrupting the crystal lattice of the solid oxalate compared to polar aprotic solvents.

-

Non-Polar Solvents: Solvents like hexane and toluene are expected to be poor solvents for this compound. The significant polarity of the oxalate ester group is unlikely to be effectively solvated by these non-polar environments, leading to low solubility.

These predictions provide a rational basis for selecting an initial range of solvents for experimental determination.

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal equilibrium method, a gold-standard technique for determining the solubility of a solid in a liquid. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Reagents

-

Bis(4-chlorobenzyl) oxalate (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Calibrated analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

-

Scintillation vials or other suitable containers

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of bis(4-chlorobenzyl) oxalate to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). The equilibration time should be determined experimentally to ensure that the concentration of the dissolved solid no longer changes over time.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker, ensuring that the temperature is maintained.

-

Allow the undissolved solid to settle.

-

Withdraw an aliquot of the supernatant using a pre-warmed syringe to prevent precipitation of the solute upon cooling.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Analytical Quantification by HPLC:

-

Prepare a series of calibration standards of bis(4-chlorobenzyl) oxalate of known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of bis(4-chlorobenzyl) oxalate in the diluted samples from the calibration curve.

-

-

Data Analysis and Reporting:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Safety Precautions

-

Always handle bis(4-chlorobenzyl) oxalate and organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of bis(4-chlorobenzyl) oxalate.

Caption: Experimental workflow for determining the solubility of bis(4-chlorobenzyl) oxalate.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents and at various temperatures.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Acetone | 25 | Experimental Value | Calculated Value |

| e.g., Acetonitrile | 25 | Experimental Value | Calculated Value |

| e.g., Toluene | 25 | Experimental Value | Calculated Value |

| e.g., Methanol | 25 | Experimental Value | Calculated Value |

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of bis(4-chlorobenzyl) oxalate in organic solvents. By combining theoretical predictions with a detailed and rigorous experimental protocol, researchers can generate the critical data needed to advance the application of this promising compound. The self-validating nature of the described methodology ensures the generation of trustworthy and reproducible results, which are essential for scientific integrity and successful product development.

References

-

General Principles of Solubility

- Title: "Solubility"

- Source: IUPAC Gold Book

-

URL: [Link]

-

Chemiluminescence Applications of Oxalate Esters

- Title: "Chemiluminescence: The Chemistry of Light Emission"

- Source: Royal Society of Chemistry

-

URL: [Link]

- Safety Data for Oxalate Compounds (Representative)

-

HPLC Method Development and Validation

- Title: "HPLC Method Development and Valid

- Source: Waters Corpor

-

URL: [Link]

An In-depth Technical Guide to the Stability and Storage of Bis(4-chlorobenzyl) oxalate

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and optimal storage conditions for Bis(4-chlorobenzyl) oxalate (CAS No. 19829-42-6). As a diaryl oxalate ester, its utility, particularly in chemiluminescence applications, is intrinsically linked to its purity and integrity. This document delineates the primary degradation pathways, including hydrolysis and photolysis, and offers evidence-based protocols for storage to mitigate these risks. Methodologies for assessing the compound's stability are also presented to equip researchers and drug development professionals with the tools necessary for ensuring its long-term viability in experimental and developmental workflows.

Introduction and Molecular Profile

Bis(4-chlorobenzyl) oxalate is a symmetrical diaryl oxalate ester. Its molecular structure, featuring two ester linkages and chlorinated aromatic rings, dictates its chemical reactivity and susceptibility to degradation. The ester functionalities are primary sites for nucleophilic attack, particularly hydrolysis, while the chloro-substituted benzyl groups can influence the molecule's photosensitivity.[1] Understanding these structural vulnerabilities is paramount for developing effective handling and storage strategies to preserve the compound's integrity for research and development applications, where purity is a critical parameter.

Critical Factors Influencing Stability

The long-term stability of Bis(4-chlorobenzyl) oxalate is not absolute and is significantly influenced by environmental factors. The following sections detail the primary drivers of its degradation.

Hydrolytic Degradation

The most significant vulnerability of Bis(4-chlorobenzyl) oxalate is the hydrolysis of its ester bonds. This reaction, which can be catalyzed by acid or base, involves the cleavage of the ester linkage by water to yield 4-chlorobenzyl alcohol and oxalic acid.[2] The kinetics of this degradation are accelerated by increased water content in the storage environment and the presence of acidic or basic contaminants.[2] Even neutral hydrolysis can occur, albeit at a slower rate, making the exclusion of moisture a top priority.[2] The process mirrors the well-documented hydrolysis of other dialkyl and diaryl esters.[2][3][4]

Photochemical Degradation

Chlorinated aromatic compounds are known to be susceptible to photodegradation.[1][5] The aromatic rings in Bis(4-chlorobenzyl) oxalate can absorb ultraviolet (UV) radiation, leading to the excitation of electrons and potential cleavage of covalent bonds. This can initiate complex degradation pathways, potentially involving dechlorination or other radical-mediated reactions.[6] While specific photolytic studies on this exact molecule are not widely published, the general principles of photochemistry for chlorinated aromatics suggest that exposure to light, particularly UV-rich sources, should be strictly avoided to prevent the formation of impurities.[1][5][7]

Thermal Stress

While many solid organic compounds exhibit good thermal stability, elevated temperatures can increase the rate of any potential degradation reaction, including hydrolysis and slow decomposition.[8] For long-term storage, maintaining a cool environment minimizes the kinetic energy of the system, thereby reducing the probability of degradation events over time. Safety data for similar compounds often recommend avoiding high temperatures.[8]

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities outlined above, a multi-faceted approach to storage is required to ensure the long-term stability of Bis(4-chlorobenzyl) oxalate.

| Parameter | Recommended Condition | Rationale & Justification |

| Temperature | Store in a cool environment (e.g., 2-8 °C). | Reduces the kinetic rate of all potential degradation reactions, including hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Displaces atmospheric moisture and oxygen, directly inhibiting hydrolysis and potential oxidative degradation. |